molecular formula C11H15N3O B12628086 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 919201-50-6

2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B12628086
CAS No.: 919201-50-6
M. Wt: 205.26 g/mol
InChI Key: QWDRMNNEPIGNTK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. For instance, the use of difluoromethyl groups in acetic acid can lead to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as CDK2/cyclin A2 . The compound binds to the active site of the enzyme, inhibiting its activity and leading to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

919201-50-6

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2,6-dimethyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C11H15N3O/c1-6(2)10-8(4)11(15)14-9(12-10)5-7(3)13-14/h5-6,13H,1-4H3

InChI Key

QWDRMNNEPIGNTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2N1)C)C(C)C

Origin of Product

United States

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